molecular formula C16H10BrCl2N B13883942 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline CAS No. 918518-99-7

6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline

Cat. No.: B13883942
CAS No.: 918518-99-7
M. Wt: 367.1 g/mol
InChI Key: ABQWHPYCFIIQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline is a halogenated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities and material properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-chloromethylquinoline
  • 7-Bromo-2-chloro-3-chloromethylquinoline
  • 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
  • 3-Bromo-4-chloro-6-methoxyquinoline
  • 6-Bromo-2-chloro-3-phenylquinoline

Uniqueness

6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

918518-99-7

Molecular Formula

C16H10BrCl2N

Molecular Weight

367.1 g/mol

IUPAC Name

6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline

InChI

InChI=1S/C16H10BrCl2N/c17-13-3-6-15-11(9-13)8-12(16(19)20-15)7-10-1-4-14(18)5-2-10/h1-6,8-9H,7H2

InChI Key

ABQWHPYCFIIQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=C3C=CC(=CC3=C2)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.